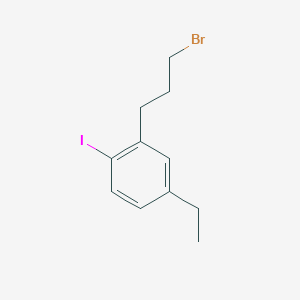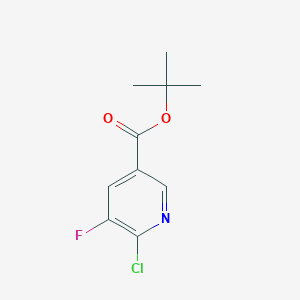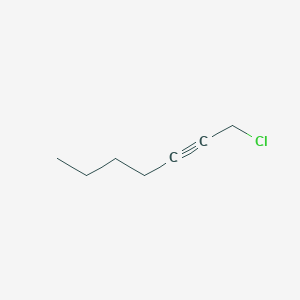
2-Heptyne, 1-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptyne, 1-chloro- is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. Its molecular formula is C7H11Cl, indicating the presence of seven carbon atoms, eleven hydrogen atoms, and one chlorine atom. This compound is a derivative of heptyne, where a chlorine atom is attached to the first carbon of the heptyne chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Heptyne, 1-chloro- can be synthesized through various methods. One common approach involves the dehydrohalogenation of vicinal dihalides or vinylic halides using strong bases such as sodium amide (NaNH2) in ammonia. This process involves the elimination of hydrogen halides to form the alkyne .
Industrial Production Methods
In industrial settings, the production of 2-Heptyne, 1-chloro- typically involves the reaction of hexyl halides with sodium acetylide. This reaction is an example of an alkyne synthesis, specifically an acetylide anion reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-Heptyne, 1-chloro- undergoes various chemical reactions, including:
Addition Reactions: The triple bond in 2-Heptyne, 1-chloro- can participate in addition reactions with halogens, hydrogen halides, and other reagents.
Oxidation and Reduction: The compound can undergo oxidation to form carbonyl compounds or reduction to form alkanes.
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Addition Reactions: Halogens (e.g., Br2, Cl2), hydrogen halides (e.g., HCl, HBr), and other electrophiles.
Oxidation: Potassium permanganate (KMnO4) or ozone (O3).
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., Pd/C).
Substitution: Sodium amide (NaNH2) in liquid ammonia.
Major Products Formed
Addition Reactions: Dihalides or haloalkanes.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alkanes.
Substitution: Various substituted alkynes.
Aplicaciones Científicas De Investigación
2-Heptyne, 1-chloro- has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, pharmaceuticals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Heptyne, 1-chloro- involves its reactivity due to the presence of the carbon-carbon triple bond and the chlorine atom. The triple bond provides a site for addition reactions, while the chlorine atom can participate in substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparación Con Compuestos Similares
Similar Compounds
1-Heptyne: An alkyne with a triple bond at the first carbon.
2-Heptyne: An alkyne with a triple bond at the second carbon.
1-Chloro-1-heptyne: A similar compound with the chlorine atom attached to the first carbon of the heptyne chain
Uniqueness
2-Heptyne, 1-chloro- is unique due to the presence of both a triple bond and a chlorine atom, which imparts distinct reactivity and properties compared to other heptyne derivatives. This combination allows for a wide range of chemical transformations and applications in various fields .
Propiedades
Número CAS |
100859-51-6 |
|---|---|
Fórmula molecular |
C7H11Cl |
Peso molecular |
130.61 g/mol |
Nombre IUPAC |
1-chlorohept-2-yne |
InChI |
InChI=1S/C7H11Cl/c1-2-3-4-5-6-7-8/h2-4,7H2,1H3 |
Clave InChI |
ZFOFWJPYDYZWCS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


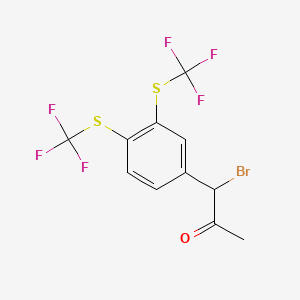

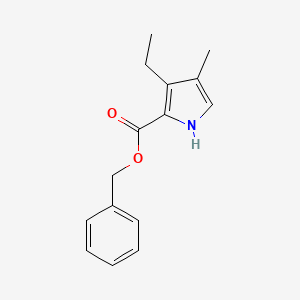
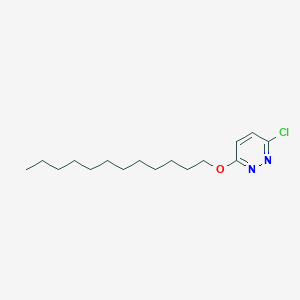

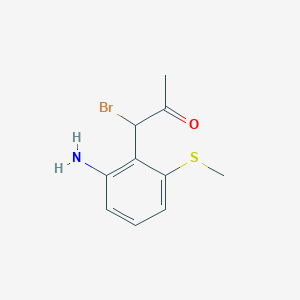
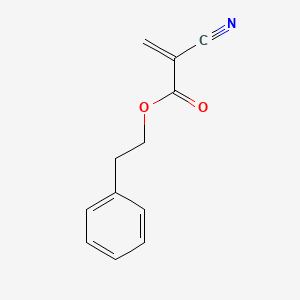
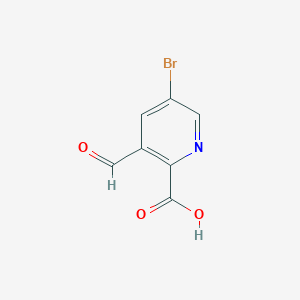
![N-(9-((6aR,8R,9R,9aR)-2,2,4,4-Tetraisopropyl-9-((methylthio)methoxy)tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-9H-purin-6-yl)benzamide](/img/structure/B14070102.png)

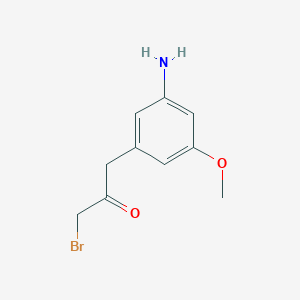
![Methyl 4-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14070123.png)
